molecular formula C20H23N3O2 B12120042 2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide

2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide

Cat. No.: B12120042
M. Wt: 337.4 g/mol
InChI Key: NOMNBBKZJNPWNE-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinazolinone class, characterized by a bicyclic quinazolinone core fused with a tetrahydro ring system. Its structure includes a 7-(4-methylphenyl) substituent on the tetrahydroquinazolinone scaffold and a 2-methylbutanamide group at the 2-position. The molecular formula is inferred as C₂₁H₂₃N₃O₂, with a molecular weight of approximately 357.43 g/mol (estimated from analogs in and ). The stereochemistry is likely racemic due to the absence of chiral center specifications in available data.

Key properties include:

  • logP: ~3.2 (estimated between acetamide and benzamide analogs).
  • Hydrogen bond donors/acceptors: 1 donor, 6 acceptors (similar to analogs).
  • Polar surface area: ~58 Ų (comparable to and ).

This compound’s design aims to balance lipophilicity and solubility, making it suitable for pharmacokinetic optimization in drug discovery contexts.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-methyl-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]butanamide

InChI

InChI=1S/C20H23N3O2/c1-4-13(3)19(25)23-20-21-11-16-17(22-20)9-15(10-18(16)24)14-7-5-12(2)6-8-14/h5-8,11,13,15H,4,9-10H2,1-3H3,(H,21,22,23,25)

InChI Key

NOMNBBKZJNPWNE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with 2-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with two closely related analogs from and :

Property Target Compound N-[7-(4-methylphenyl)-5-oxo-...-yl]acetamide N-[7-(4-methylphenyl)-5-oxo-...-yl]benzamide
Molecular Formula C₂₁H₂₃N₃O₂ (inferred) C₁₇H₁₇N₃O₂ C₂₂H₁₉N₃O₂
Molecular Weight (g/mol) 357.43 (estimated) 295.34 357.41
logP ~3.2 (estimated) 2.325 3.916
logD ~2.5 (estimated) 2.253 2.865
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 6 6 6
Polar Surface Area (Ų) ~58 58.13 57.95
Key Observations:

Lipophilicity : The target’s 2-methylbutanamide group increases logP compared to the acetamide analog (logP = 2.325) but reduces it relative to the benzamide derivative (logP = 3.916). This positions the compound in a favorable range for membrane permeability while retaining moderate solubility .

Molecular Weight : The target’s weight (~357.43 g/mol) aligns with the benzamide analog (357.41 g/mol), suggesting comparable bioavailability profiles.

Substituent-Specific Comparisons

a) Core Modifications
  • 7-(4-methylphenyl) Group : All three compounds retain this substituent, which enhances π-π stacking interactions in receptor binding. The methyl group optimizes lipophilicity without excessive steric hindrance .
  • Amide Variations: Acetamide (): Smaller size improves solubility but reduces logP. Benzamide (): Aromatic ring increases logP but may introduce metabolic instability.
b) Other Analogs
  • 4-methyl-N-{7-[4-(1-methylethyl)phenyl]-5-oxo-...-yl}benzamide () :
    • Substituent: 4-isopropylphenyl (vs. 4-methylphenyl in the target).
    • Effect: Increased logP (~4.5 estimated) due to the isopropyl group, reducing aqueous solubility .
  • Ethyl 4-(7-(4-chlorophenyl)-5-oxo-...-yl)piperazine-1-carboxylate () :
    • Substituent: 4-chlorophenyl and piperazine-carboxylate.
    • Effect: Chlorine enhances electronegativity, while the piperazine group introduces basicity, altering pharmacokinetics .

Research Findings and Implications

Pharmacokinetic Predictions

  • Solubility : The target’s logSw (water solubility) is estimated at ~-3.5, intermediate between acetamide (-3.001) and benzamide (-3.904), suggesting moderate solubility suitable for oral administration .
  • Metabolic Stability : The 2-methylbutanamide group may resist enzymatic hydrolysis better than benzamide, enhancing metabolic stability .

Structure-Activity Relationship (SAR) Trends

  • logP vs. Activity : Higher logP correlates with improved membrane permeability but risks off-target binding. The target’s logP (~3.2) strikes a balance observed in kinase inhibitors .
  • Amide Flexibility : Branched amides (e.g., 2-methylbutanamide) show improved selectivity in kinase assays compared to rigid benzamides .

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